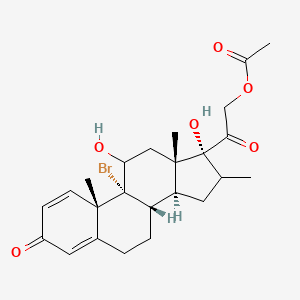
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is a synthetic organic compound known for its unique chemical structure and properties. It is a member of the thiacarbocyanine family, characterized by the presence of sulfur atoms within the conjugated system. This compound is often used in various scientific research applications due to its distinct photophysical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE typically involves the condensation of appropriate benzothiazole derivatives with aldehydes or ketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Applications De Recherche Scientifique
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques due to its strong absorption and fluorescence properties.
Biology: Employed in cellular imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of sensors and as a component in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE involves its interaction with molecular targets through its conjugated system. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cell damage and apoptosis in targeted cells. The molecular pathways involved include the activation of oxidative stress responses and the disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Dimethyl-9-ethyl-3-(2-hydroxyethyl)-3’-(3-sulfatobutyl)thiacarbocyanine betaine
- 9-Ethyl-3-(2-hydroxyethyl)-5,5´-dimethyl-3´-(3-sulfooxy)-thiacarbocyanine hydroxide
Uniqueness
3-(2-HYDROXYETHYL)-9-METHYL-3/'-(3-SULFATOBUTYL)THIACARBOCYANINE BETAINE is unique due to its specific substitution pattern and the presence of both hydroxyethyl and sulfatobutyl groups. These functional groups contribute to its distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
103534-62-9 |
|---|---|
Formule moléculaire |
C24H26N2O5S3 |
Poids moléculaire |
518.67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)






![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
